Trichloro(cyclooctyl)silane: A Technical Guide for Researchers and Drug Development Professionals
Trichloro(cyclooctyl)silane: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 18290-59-0
This in-depth technical guide provides a comprehensive overview of Trichloro(cyclooctyl)silane, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in the synthesis of novel materials and functionalized surfaces.
Core Properties and Data
Trichloro(cyclooctyl)silane is a reactive chlorosilane compound characterized by a cyclooctyl group attached to a silicon trichloride moiety. Its chemical and physical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 18290-59-0 | [1][2] |
| Molecular Formula | C8H15Cl3Si | [1] |
| Molecular Weight | 245.65 g/mol | [1] |
| Appearance | Colorless liquid (Appearance may vary) | [1] |
| Boiling Point | 85-89 °C at 1.25 mmHg | [1] |
| Density | 1.19 g/cm³ | [1] |
| Refractive Index | 1.476 | [1] |
| Flash Point | > 110 °C | [1] |
| Vapor Pressure | 0.0736 mmHg at 25 °C | [1] |
Synonyms
| Synonym |
| Cyclooctyltrichlorosilane |
| 1-(Trichlorosilyl)cyclooctane |
| Trichlorosilylcyclooctane |
Synthesis and Experimental Protocols
The primary method for synthesizing Trichloro(cyclooctyl)silane is through the hydrosilylation of cyclooctene with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of cyclooctene, typically catalyzed by a transition metal complex.
Representative Experimental Protocol: Hydrosilylation of Cyclooctene
Objective: To synthesize Trichloro(cyclooctyl)silane from cyclooctene and trichlorosilane.
Materials:
-
Cyclooctene
-
Trichlorosilane (HSiCl₃)
-
Platinum-based catalyst (e.g., Speier's catalyst - hexachloroplatinic acid solution in isopropanol) or a rhodium-based catalyst.[3]
-
Anhydrous toluene (or other suitable inert, aprotic solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of trichlorosilane.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon gas.
-
Charging the Reactor: Charge the flask with cyclooctene and anhydrous toluene.
-
Catalyst Addition: Introduce a catalytic amount of the chosen hydrosilylation catalyst (e.g., a few drops of Speier's catalyst solution) to the stirred solution of cyclooctene.
-
Addition of Trichlorosilane: Slowly add trichlorosilane to the reaction mixture via the dropping funnel at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, possibly with a water bath.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Purification: Upon completion of the reaction, the solvent and any unreacted starting materials can be removed by distillation. The crude Trichloro(cyclooctyl)silane is then purified by fractional distillation under reduced pressure to yield the final product.
Caution: Trichlorosilane is a highly flammable, corrosive, and moisture-sensitive liquid. This reaction should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Synthesis Workflow Diagram
Applications in Research and Development
Trichloro(cyclooctyl)silane serves as a valuable intermediate and surface modification agent in various scientific and industrial applications.
Surface Modification
A primary application of alkyltrichlorosilanes like Trichloro(cyclooctyl)silane is the modification of surfaces containing hydroxyl groups, such as glass, silica, and other metal oxides.[4][5] The trichlorosilyl group readily reacts with surface silanol groups to form stable covalent Si-O-Si bonds, creating a self-assembled monolayer (SAM). This process can be used to alter the surface properties of materials, for instance, by increasing hydrophobicity.[6] For researchers in drug development, modifying the surface of materials used in microfluidic devices, biosensors, or drug delivery vehicles can be crucial for controlling protein adsorption, cell adhesion, and biocompatibility.[7][8]
Intermediate for Silicone Polymers
Trichloro(cyclooctyl)silane is a precursor for the synthesis of silicone polymers.[6] Through controlled hydrolysis and co-condensation with other silane monomers, a wide variety of silicone materials with tailored properties can be produced. Silicones are known for their biocompatibility, thermal stability, and chemical inertness, making them suitable for various biomedical applications, including medical implants, catheters, and drug delivery systems. The incorporation of the cyclooctyl group can influence the physical properties of the resulting silicone polymer, such as its flexibility, thermal stability, and refractive index.
Due to its role as a chemical intermediate, Trichloro(cyclooctyl)silane is not expected to have direct biological activity or be involved in cellular signaling pathways. Its relevance to drug development is primarily as a building block for creating advanced materials with specific surface properties or as a component of biocompatible polymers.
Safety and Handling
Trichloro(cyclooctyl)silane is a corrosive and moisture-sensitive compound. It reacts with water, including moisture in the air, to release hydrochloric acid (HCl) gas, which is toxic and corrosive.[9]
-
Handling: All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.
-
Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup. Do not use water to clean up spills.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media [mdpi.com]
- 8. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]
